![molecular formula C15H18N2O4 B2544306 Ethyl 2-[1-(4-nitrophenyl)-4-piperidinylidene]acetate CAS No. 251310-52-8](/img/structure/B2544306.png)

Ethyl 2-[1-(4-nitrophenyl)-4-piperidinylidene]acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

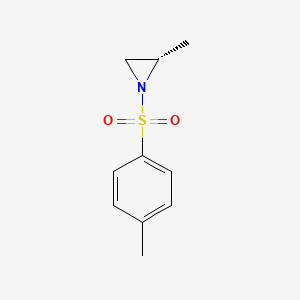

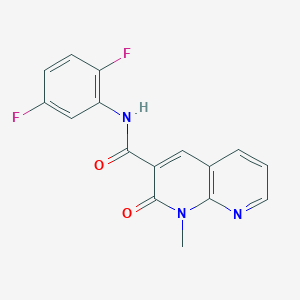

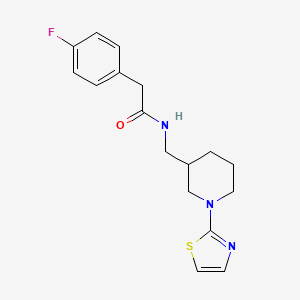

Ethyl 2-[1-(4-nitrophenyl)-4-piperidinylidene]acetate is a compound that is related to various research areas, including organic synthesis, chiral separation, and pharmacological studies. The compound's structure suggests it contains a piperidine ring, which is a common motif in many biologically active molecules, and a nitrophenyl group, which can be indicative of potential pharmacological activity.

Synthesis Analysis

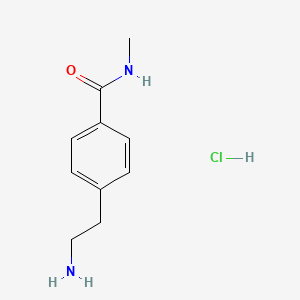

The synthesis of related compounds often involves multi-step reactions, including protection and deprotection strategies, as seen in the synthesis of 2-(4-acetyl-2-nitrophenyl)ethyl, a base-labile carboxyl protecting group . Similarly, the synthesis of ethyl-2-(4-aminophenoxy) acetate, a precursor for dual hypoglycemic agents, involves alkylation followed by selective reduction . These methods could potentially be adapted for the synthesis of Ethyl 2-[1-(4-nitrophenyl)-4-piperidinylidene]acetate.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various spectroscopic techniques and X-ray crystallography. For instance, the structure of ethyl-2-(4-aminophenoxy) acetate was confirmed by X-ray single crystal structure determination, revealing a triclinic crystal system . The molecular structure is crucial for understanding the compound's reactivity and interaction with biological targets.

Chemical Reactions Analysis

Compounds with similar structures have been shown to participate in various chemical reactions. For example, the Lossen rearrangement facilitated by Ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate is used for synthesizing hydroxamic acids and ureas from carboxylic acids . This suggests that Ethyl 2-[1-(4-nitrophenyl)-4-piperidinylidene]acetate may also be amenable to interesting chemical transformations.

Physical and Chemical Properties Analysis

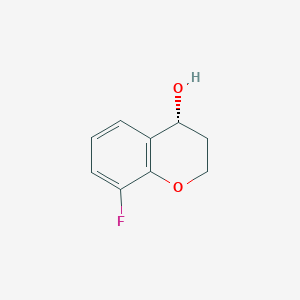

The physical and chemical properties of a compound are influenced by its molecular structure. For instance, the crystal and molecular structure of (E)-methyl 3-(2-hydroxyphenyl)-2-(piperidine-1-carbonyl) acrylate, which is stabilized by hydrogen bonding and C-H…π interactions, affects its physical properties . Similarly, the properties of Ethyl 2-[1-(4-nitrophenyl)-4-piperidinylidene]acetate would be influenced by its molecular interactions and crystal packing.

Relevant Case Studies

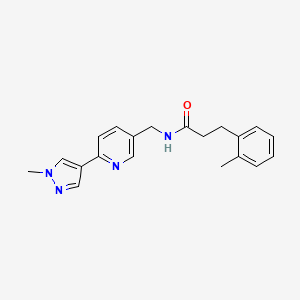

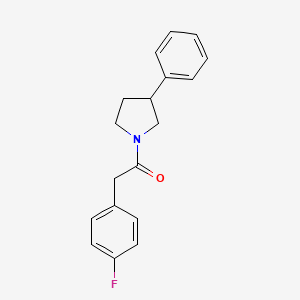

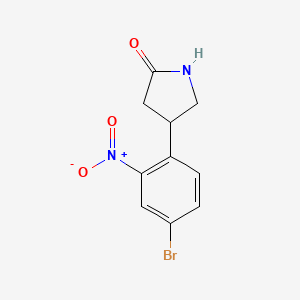

Case studies involving similar compounds include the enantiomeric resolution of 5-bromo-3-ethyl-3-(4-nitrophenyl)-piperidine-2,6-dione, which demonstrates the importance of chiral separation in pharmaceutical analysis . Additionally, the anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives highlights the potential pharmacological applications of piperidine-containing compounds .

Applications De Recherche Scientifique

Ethyl Acetate Production and Process Intensification Techniques

Ethyl acetate, a solvent widely used in paints, coatings, resins, inks, fragrances, and flavors, undergoes production through various process intensification techniques. These methods offer advantages over traditional processes by overcoming chemical equilibrium limitations, reducing energy consumption, and ensuring economic effectiveness through reduced capital investment. Techniques such as Reactive Distillation, Pervaporation Assisted Reactive Distillation, and Microwave Reactive Distillation have been highlighted for their efficiency in enhancing ethyl acetate purity and production rate while minimizing energy consumption and total annual costs (Patil & Gnanasundaram, 2020).

Ethyl Acetate as a Liquid Organic Hydrogen Carrier (LOHC)

Bioethanol can be used as a hydrogen carrier through a chemical cycle involving ethyl acetate, which results in the production of pure hydrogen as a by-product. This process allows for the storage of hydrogen in a green and energy-efficient manner, utilizing bioethanol and ethyl acetate as renewable resources and environmentally benign products. The cycle, which includes ethanol dehydrogenation to ethyl acetate and its subsequent hydrogenation back to ethanol, presents a promising approach for the storage and transportation of hydrogen (Santacesaria et al., 2023).

Environmental and Toxicological Considerations of Ethyl Acetate and Related Compounds

The environmental fate and aquatic effects of related oxo-process chemicals, including butyl acetate and 2-ethylhexanol, indicate that these compounds are readily biodegradable, have short atmospheric photo-oxidation half-lives, and generally pose a low concern to aquatic life. These findings suggest that inadvertent environmental releases of such compounds would result in rapid biodegradation in soil and water, with remaining residues posing negligible threats to aquatic ecosystems (Staples, 2001).

Safety And Hazards

While specific safety data for “Ethyl 2-[1-(4-nitrophenyl)-4-piperidinylidene]acetate” is not available, related compounds like “Ethyl acetate” and “4-Nitrophenyl acetate” have safety data sheets available. For instance, “Ethyl acetate” is known to be highly flammable and can cause serious eye irritation . “4-Nitrophenyl acetate” is an oxidizing solid that can cause serious eye damage and may cause an allergic skin reaction .

Propriétés

IUPAC Name |

ethyl 2-[1-(4-nitrophenyl)piperidin-4-ylidene]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O4/c1-2-21-15(18)11-12-7-9-16(10-8-12)13-3-5-14(6-4-13)17(19)20/h3-6,11H,2,7-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWNPOEUWKAVXMO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=C1CCN(CC1)C2=CC=C(C=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-[1-(4-nitrophenyl)-4-piperidinylidene]acetate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5-chloro-2-methylphenyl)-2-(7,9-dimethyl-4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2544229.png)

![Tert-butyl 4-(imidazo[1,2-b]pyridazin-6-yloxymethyl)piperidine-1-carboxylate](/img/structure/B2544230.png)

![4-(5-Bromo-1h-pyrrolo[2,3-b]pyridin-3-yl)-2-methylthiazole](/img/structure/B2544233.png)

![(E)-1-methyl-N-(6-(methylsulfonyl)-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-1H-pyrazole-5-carboxamide](/img/structure/B2544237.png)

![3-{7-[(2-chloro-6-fluorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoic acid](/img/structure/B2544241.png)